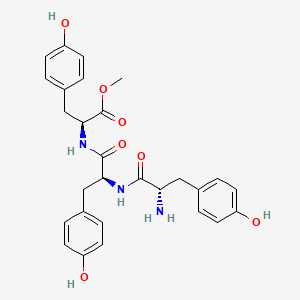

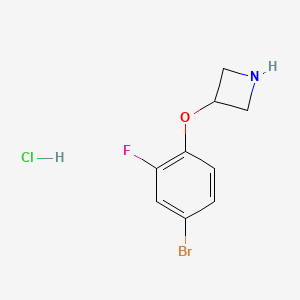

![molecular formula C19H22N2 B1450623 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 861923-83-3](/img/structure/B1450623.png)

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole

Übersicht

Beschreibung

Synthesis Analysis

Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . Recent advances in the synthesis of pyrroles by multicomponent reactions have been reported . For instance, Tamaddon and coworkers developed a three-component reaction for the synthesis of 2,3,4,5-tetrasubstituted pyrroles .Molecular Structure Analysis

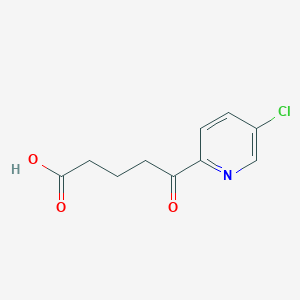

The molecular formula of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is C19H22N2, and its molecular weight is 278.4 g/mol.Chemical Reactions Analysis

Pyrrole derivatives can be synthesized from dienyl azides at room temperature using ZnI2 or Rh2(O2CC3F7)4 as catalysts . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis

Pyrrole is a very weak base with a pKa of about -3.8 and its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .Wissenschaftliche Forschungsanwendungen

Pyrrole as a Directing Group in Ortho-functionalization

Pyrrole has been utilized as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds. This method allows for the regioselective ortho-attack in a variety of substituted 2-phenylpyrroles, including methylation, alkylation, or benzylation of the benzene ring. This process is significant as it does not require additives or additional ligands and is usually conducted with PdBr2 as the catalyst. This study provides insights into the versatility of pyrrole in directing regioselective functionalization, which could be applicable to 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole (Wiest, Poethig, & Bach, 2016).

Synthesis and NMR Study

The synthesis and carbon-13 NMR study of compounds including 2-Benzyl, 2-phenyl, 2-(3-methoxyphenyl), and 2-(3-trifluoromethylphenyl) octahydropyrrolo[3,4-c]pyrrole have been explored. These compounds were prepared from pyrrole-3,4-dicarboxylic acid, and their detailed NMR shifts provided valuable information on the substituent chemical shifts and the effect of protonation on the pyrrole ring system (Ohnmacht et al., 1983).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole units have been synthesized, demonstrating strong photoluminescence and good solubility, making them suitable for electronic applications. This research indicates the potential of incorporating pyrrolo[3,4-c]pyrrole units in the development of new materials for electronic devices (Beyerlein & Tieke, 2000).

Crystal Structure Analysis

The crystal structure of compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore has been analyzed to understand the effect of large substituents at the nitrogen atom on the molecular structure. Such analyses are crucial in the development of novel pigments and materials based on pyrrolo[3,4-c]pyrrole derivatives (Fujii et al., 2002).

Improved Synthesis for Organic Electronic Devices

An improved method for the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, showing promising properties for optoelectronic applications, has been developed. This indicates the potential of pyrrolo[3,2-b]pyrrole derivatives, possibly including 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, in organic electronics (Martins et al., 2018).

Electropolymerization and Electrochemical Properties

Studies on electropolymerization and electrochemical properties of aromatic pyrrole derivatives, including their application in improving the properties of polymerized poly(pyrrole) layers, suggest potential applications in electronic devices (Schneider et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The therapeutic utility of σ2 ligands, which include compounds like 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, is under investigation in numerous laboratories and ongoing clinical trials . These compounds have been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Eigenschaften

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRZIWUMJJIJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

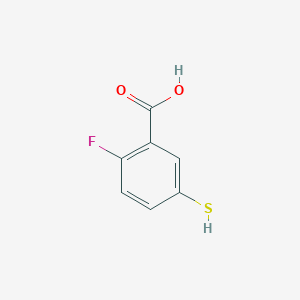

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)